(4S)-Efavirenz 2-Desoxo-2-methyl (4S)-Efavirenz 2-Desoxo-2-methyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204512
InChI:
SMILES:
Molecular Formula: C₁₅H₁₃ClF₃NO
Molecular Weight: 315.72

(4S)-Efavirenz 2-Desoxo-2-methyl

CAS No.:

Cat. No.: VC0204512

Molecular Formula: C₁₅H₁₃ClF₃NO

Molecular Weight: 315.72

* For research use only. Not for human or veterinary use.

(4S)-Efavirenz 2-Desoxo-2-methyl -

Specification

Molecular Formula C₁₅H₁₃ClF₃NO
Molecular Weight 315.72

Introduction

Chemical Structure and Properties

Molecular Structure

(4S)-Efavirenz 2-Desoxo-2-methyl has a molecular formula of C₁₅H₁₃ClF₃NO, with a molecular weight of 315.718 g/mol . Its IUPAC name is (4S)-6-chloro-4-(2-cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine . The compound maintains the core structure of efavirenz but with the critical substitution of the carbonyl oxygen with a methyl group in position 2 of the oxazinone ring.

The accurate mass of this compound is 315.064, which assists in its identification through mass spectrometry techniques . The stereochemistry at position 4 is specifically in the S configuration, which is important for its biological activity and binding properties.

Structural Comparison with Efavirenz

The parent compound efavirenz (C₁₄H₉ClF₃NO₂) has a molecular weight of 315.68 g/mol and is chemically described as (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one . The key structural difference between efavirenz and its 2-desoxo-2-methyl analog lies in the oxazinone ring, where the carbonyl oxygen (C=O) is replaced with a methyl group (CH₃).

Table 1: Structural Comparison of Efavirenz and (4S)-Efavirenz 2-Desoxo-2-methyl

FeatureEfavirenz(4S)-Efavirenz 2-Desoxo-2-methyl
Molecular FormulaC₁₄H₉ClF₃NO₂C₁₅H₁₃ClF₃NO
Molecular Weight315.68 g/mol315.718 g/mol
Position 2 GroupCarbonyl (C=O)Methyl (CH₃)
Ring StructureOxazinoneModified oxazine
IUPAC Name(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine

Binding Properties and Interactions with CYP2B6

Enhanced Binding Affinity

One of the most significant properties of (4S)-Efavirenz 2-Desoxo-2-methyl is its enhanced binding affinity for CYP2B6 compared to efavirenz. Spectral titration studies have demonstrated that this analog binds to CYP2B6 with a Ks value of 0.21 ± 0.06 μM . This relatively high-affinity binding makes it particularly suitable for structural studies of the CYP2B6 enzyme, especially since efavirenz itself exhibits relatively low-affinity binding to the enzyme.

The Type I spin shift observed during spectral titrations (with a peak at 390 nm and trough at 417 nm) indicates that the binding of this analog induces conformational changes in the heme environment of CYP2B6 . This spectroscopic signature is characteristic of compounds that position themselves near the heme center in a manner conducive to metabolism.

Crystal Structure Analysis

The crystal structure of CYP2B6 in complex with (4S)-Efavirenz 2-Desoxo-2-methyl has been determined and provides valuable insights into how this compound interacts with the enzyme . The structure reveals that the analog positions itself in the active site near the heme group, with specific orientations that facilitate metabolism.

A particularly interesting feature observed in the crystal structure is the halogen-π interaction between the chlorine atom of the efavirenz analog and the aromatic ring of the F108 residue in the active site of CYP2B6 . This interaction appears to play a crucial role in orienting the molecule within the active site. The distal end of the molecule, which is the site of potential metabolism, is oriented toward the heme iron, providing a structural explanation for the metabolic profile of this compound.

Halogen-π Interactions and Their Significance

The crystal structure of CYP2B6 with (4S)-Efavirenz 2-Desoxo-2-methyl has highlighted the importance of halogen-π interactions in substrate binding and orientation. These interactions involve the formation of bonds between halogen atoms (such as chlorine) and the π electrons of aromatic rings (such as phenylalanine residues) .

In the case of the (4S)-Efavirenz 2-Desoxo-2-methyl complex, the chlorine atom forms a π bond with the aromatic ring of phenylalanine 108 (F108) in the active site . This interaction helps to stabilize the orientation of the molecule, positioning it in a manner conducive to metabolism. The recognition of these halogen-π interactions has enhanced our understanding of how CYP2B enzymes preferentially bind and metabolize halogenated compounds.

Role in Understanding CYP2B6 Structure-Function Relationships

Active Site Accommodation and Flexibility

The specific interactions observed in the crystal structure provide a foundation for understanding how genetic polymorphisms in CYP2B6 might affect drug binding and metabolism. Such structure-function insights are valuable for predicting drug interactions and individual variations in drug response.

Oxazinone Ring Importance in CYP2B6 Metabolism

This insight into the structural requirements for CYP2B6 metabolism has important implications for drug design and the prediction of metabolic pathways for new compounds with similar structural features .

Applications in Research and Drug Development

As a Tool for Studying CYP2B6 Polymorphisms

The (4S)-Efavirenz 2-Desoxo-2-methyl analog serves as a valuable tool for investigating the effects of genetic polymorphisms on drug interactions with CYP2B6. The crystal structure of CYP2B6 in complex with this analog provides a structural basis for computational and biophysical studies on how genetic variations in CYP2B6 might affect the binding and metabolism of efavirenz and related compounds .

Such research is particularly relevant given the significant influence of CYP2B6 polymorphisms on efavirenz metabolism and clinical outcomes in HIV-infected patients. The high-affinity binding of the analog makes it especially useful for these studies, as it provides a stable and well-defined interaction model.

Contribution to Structure-Based Drug Design

The detailed structural information obtained from the CYP2B6-(4S)-Efavirenz 2-Desoxo-2-methyl complex contributes to structure-based drug design efforts. Understanding the specific interactions that influence binding affinity and orientation can guide the development of new drugs with optimized metabolism profiles or reduced susceptibility to variations in metabolic enzymes.

This research also helps in predicting potential drug-drug interactions involving CYP2B6, which is particularly important for HIV patients who often require multiple medications.

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